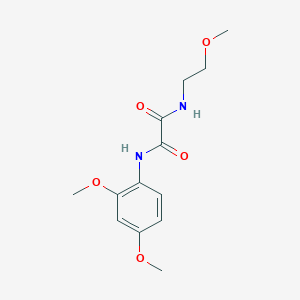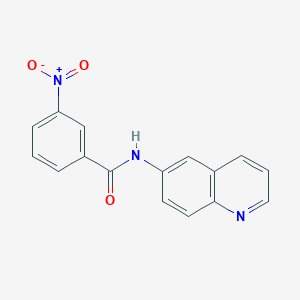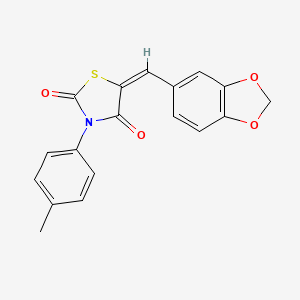
N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide: is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups This particular compound features a 2,4-dimethoxyphenyl group and a 2-methoxyethyl group attached to the oxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is then reacted with 2-methoxyethylamine to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalyst: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid.
Reduction: Formation of 2,4-dimethoxyaniline and 2-methoxyethylamine.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the context of its use, but could include inhibition of enzyme activity or interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2,4-dimethoxyphenyl)-N-(2-ethoxyethyl)oxamide
- N’-(2,4-dimethoxyphenyl)-N-(2-methoxypropyl)oxamide
- N’-(2,4-dimethoxyphenyl)-N-(2-methoxybutyl)oxamide
Uniqueness
N’-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-7-6-14-12(16)13(17)15-10-5-4-9(19-2)8-11(10)20-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPXJWDTVTLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5034493.png)
![1-[4-(diethylamino)benzyl]-3-piperidinecarboxamide](/img/structure/B5034500.png)
![4-CHLORO-2-[2-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZOIC ACID](/img/structure/B5034504.png)
![2-[(4-Bromophenyl)sulfonylamino]-3-hydroxy-3-phenylpropanoic acid](/img/structure/B5034506.png)
![2-methoxy-4-methyl-1-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5034508.png)
![ethyl (5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5034516.png)
![1-Chloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5034528.png)

![N-[2-(2-methoxyphenyl)ethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5034535.png)
![N-(2,5-dimethoxyphenyl)-6-(3-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5034551.png)
![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5034576.png)

![1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B5034592.png)
![2-(2-Methoxy-4-{[(5E)-1-(4-methoxyphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5034602.png)
